Benoxaprofen ammonium
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Overview
Description
Benoxaprofen ammonium is a derivative of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Benoxaprofen was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. It was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benoxaprofen involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then reacted with methyl acrylate in the presence of a base to yield benoxaprofen . The ammonium salt of benoxaprofen can be prepared by neutralizing benoxaprofen with ammonium hydroxide .
Industrial Production Methods
Industrial production of benoxaprofen follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The crystallization and purification steps are crucial to obtain the desired polymorphic form of benoxaprofen .
Chemical Reactions Analysis
Types of Reactions
Benoxaprofen undergoes various chemical reactions, including:
Oxidation: Benoxaprofen can be oxidized to form benoxaprofen sulfoxide and benoxaprofen sulfone.
Reduction: Reduction of benoxaprofen can yield benoxaprofen alcohol.
Substitution: Benoxaprofen can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benoxaprofen sulfoxide, benoxaprofen sulfone.
Reduction: Benoxaprofen alcohol.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Benoxaprofen ammonium has been studied for its anti-inflammatory and analgesic properties. It has shown potent activity in reducing inflammation and pain in animal models . Additionally, benoxaprofen has been investigated for its potential use in treating conditions like arthritis and other inflammatory diseases .
Mechanism of Action
Benoxaprofen exerts its effects by inhibiting the enzyme acetyl-CoA acetyltransferase, which plays a role in the inflammatory process . Unlike other NSAIDs, benoxaprofen does not significantly inhibit prostaglandin synthesis but modifies leucocyte function, particularly the migration of monocytes . This unique mechanism contributes to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID of the propionic acid class, commonly used for pain relief and inflammation.
Naproxen: An NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Another propionic acid derivative with anti-inflammatory effects.
Uniqueness
Benoxaprofen is unique due to its distinct mechanism of action, which involves modifying leucocyte function rather than inhibiting prostaglandin synthesis . This differentiates it from other NSAIDs like ibuprofen and naproxen, which primarily inhibit cyclooxygenase enzymes .
Properties
CAS No. |
70062-36-1 |
---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
azanium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.H3N/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);1H3 |
InChI Key |
DNGLOBZMXKFACM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[NH4+] |
Related CAS |
51234-28-7 (Parent) |
Origin of Product |
United States |
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